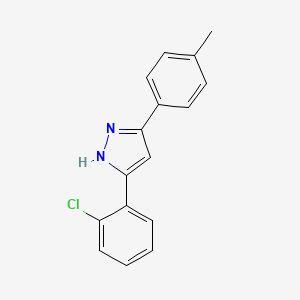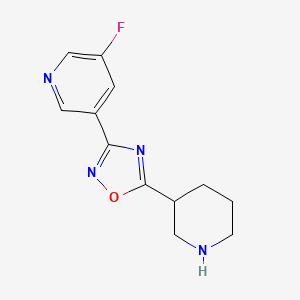
3-(5-Fluoropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Fluoropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure that combines a fluorinated pyridine ring, a piperidine ring, and an oxadiazole ring, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluoropyridine Moiety: The fluoropyridine ring can be introduced via nucleophilic aromatic substitution reactions, where a suitable fluorinated pyridine derivative reacts with a nucleophile.
Attachment of the Piperidine Ring: The piperidine ring can be attached through various methods, including reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Fluoropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(5-Fluoropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(5-Fluoropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The fluoropyridine and oxadiazole rings can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Chloropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- 3-(5-Bromopyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- 3-(5-Methylpyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
Uniqueness
3-(5-Fluoropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the fluoropyridine, piperidine, and oxadiazole rings also provides a distinctive structural framework that can be exploited for various applications.
Propriétés
Formule moléculaire |
C12H13FN4O |
|---|---|
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
3-(5-fluoropyridin-3-yl)-5-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13FN4O/c13-10-4-9(6-15-7-10)11-16-12(18-17-11)8-2-1-3-14-5-8/h4,6-8,14H,1-3,5H2 |
Clé InChI |
NTEMKECHZRHZNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=NC(=NO2)C3=CC(=CN=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
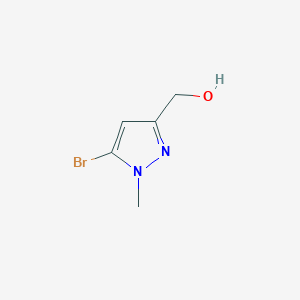
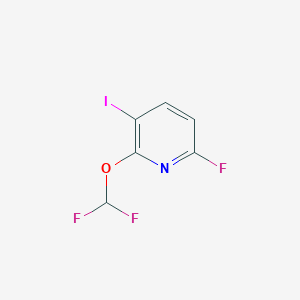
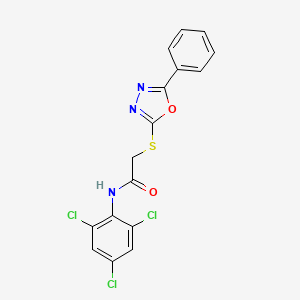
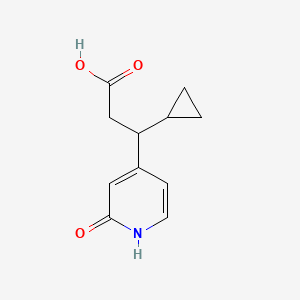

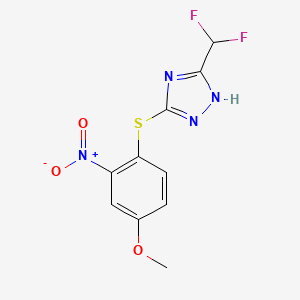
![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine](/img/structure/B15056008.png)
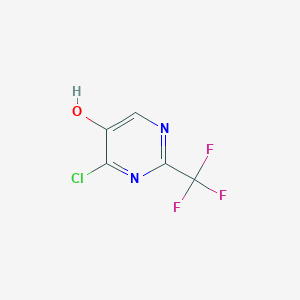
![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B15056017.png)
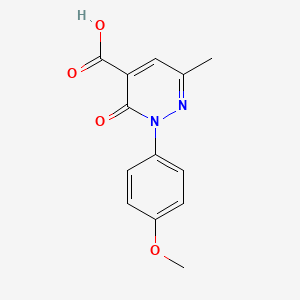
![8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15056036.png)
